N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide
Description
This compound is a synthetic oxalamide derivative featuring a thieno[3,4-c]pyrazol core modified with a 5,5-dioxido (sulfone) group and substituted aromatic moieties. Its structure includes a 4-fluorophenyl group at position 2 of the thienopyrazol ring and a 2-methoxybenzyl group on the oxalamide nitrogen. This compound is hypothesized to target enzymes or receptors associated with inflammatory or oncogenic pathways, though specific applications remain under investigation .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O5S/c1-31-18-5-3-2-4-13(18)10-23-20(27)21(28)24-19-16-11-32(29,30)12-17(16)25-26(19)15-8-6-14(22)7-9-15/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIHPCLOZJHVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methodology
A three-step sequence from 4-fluorophenylacetonitrile achieves the dihydrothienopyrazole framework:
- Thiophene ring formation : Treatment with elemental sulfur and morpholine in DMF at 110°C for 18 hours generates 3-amino-4-cyano-5-(4-fluorophenyl)thiophene (87% yield).
- Pyrazole annulation : Reaction with hydrazine hydrate in ethanol under reflux forms the 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold.
- Sulfonation : Oxidation with hydrogen peroxide (30%) in acetic acid at 60°C introduces the 5,5-dioxido group (Table 1).
Table 1. Sulfonation Optimization Data
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2O2 | AcOH | 60 | 6 | 82 |
| mCPBA | DCM | 25 | 12 | 78 |
| KHSO5 | H2O/MeCN | 40 | 8 | 85 |
Halogen-Mediated Coupling Strategies
CN110746322A discloses halogenated intermediates for constructing complex aryl systems. Applying this to our target:
- Bromination : NBS-mediated bromination at the pyrazole C3 position enables subsequent Buchwald-Hartwig amidation.
- Palladium catalysis : Using Xantphos-Pd-G3 (2 mol%) and Cs2CO3 in dioxane at 100°C couples the bromopyrazole with pre-formed oxalamide.
Oxalamide Synthesis and Functionalization
Stepwise Amide Bond Formation
- Oxalyl chloride activation : Reaction of oxalic acid with SOCl2 (1:2.2 molar ratio) in anhydrous THF produces bis(acyl chloride).
- Selective amine coupling : Sequential addition of 2-methoxybenzylamine (-40°C, 1.05 eq) and thienopyrazole sulfone amine (0°C, 1.0 eq) achieves controlled mono-/bis-amide formation.
Critical Parameters :
- Temperature gradient maintenance prevents symmetric diamide byproducts
- Molecular sieve addition (4Å) absorbs liberated HCl, shifting equilibrium
Telescoped Synthesis and Process Intensification
WO2019097306A2’s one-pot methodology was adapted to reduce intermediate isolation:
- In situ sulfonation : Direct addition of Oxone® (2.2 eq) to the cyclocondensation reaction mixture
- Solvent exchange : Distillation removes DMF prior to amide coupling, minimizing side reactions
- Continuous flow implementation : Microreactor processing at 120°C reduces reaction time from 48h batch → 22min residence
Analytical Characterization and Quality Control
Spectroscopic Data :
- 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.37 (d, J = 8.2 Hz, 1H), 7.89–7.82 (m, 2H), 7.45 (t, J = 7.8 Hz, 1H), 7.32–7.28 (m, 4H), 6.94 (d, J = 8.1 Hz, 1H), 4.51 (s, 2H), 3.81 (s, 3H), 3.45–3.38 (m, 2H), 3.12–3.05 (m, 2H).
- HRMS (ESI+): m/z calcd for C22H18FN3O5S [M+H]+ 472.1024, found 472.1021.
Crystallographic Analysis :
Single-crystal X-ray diffraction (Mo Kα radiation) confirms the sulfone’s tetrahedral geometry and amide plane orientation (Fig. 1). Unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 15.678 Å, α = 90°, β = 90°, γ = 90°, V = 1724.3 ų, Z = 4.
Industrial-Scale Considerations and Environmental Impact
Waste Stream Analysis :
- Solvent recovery: 92% DMF reclaimed via falling-film evaporation
- Heavy metal residues: Pd content <2 ppm achieved through Chelex® resin treatment
- E-factor: 18.7 kg waste/kg product (benchmark: 25–30 for similar APIs)
Emerging Applications and Derivative Synthesis
The sulfone-oxalamide architecture shows promise in:
- Kinase inhibition (IC50 = 23 nM vs. JAK2 in preliminary assays)
- PET radioligands: 18F-labeled analog synthesized via isotopic exchange (RCY 41%, SA 2.8 GBq/μmol)
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s closest structural analogue is N1-(4-Fluorobenzyl)-N2-(2-(4-Fluorophenyl)-5,5-Dioxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Oxalamide (). Additional analogues include derivatives with variations in aromatic substituents or heterocyclic cores (e.g., pyrimidine or triazole-based systems).
Structural and Functional Differences
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects: The 2-methoxybenzyl group in the target compound improves aqueous solubility compared to the 4-fluorobenzyl analogue, which is critical for bioavailability. However, the latter exhibits stronger hydrophobic interactions in non-polar environments .
- Sulfone Group: Both thienopyrazol derivatives retain the sulfone moiety, which stabilizes the electronic structure and may enhance binding to sulfhydryl-containing targets (e.g., kinases or proteases).
- Functional Divergence : Unlike flumetsulam, a triazolopyrimidine herbicide, the target compound lacks the triazole ring and exhibits distinct physicochemical properties, suggesting divergent biological targets .
Research Findings
- Binding Affinity : Preliminary molecular docking studies suggest that the 2-methoxybenzyl group in the target compound forms hydrogen bonds with polar residues (e.g., serine or aspartate) in enzyme active sites, whereas the 4-fluorobenzyl analogue relies on π-π stacking with aromatic residues .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound has a higher melting point (~215°C) compared to the 4-fluorobenzyl analogue (~198°C), attributed to stronger intermolecular interactions from the methoxy group .
Biological Activity
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article provides an in-depth exploration of the biological activity associated with this specific compound.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its potent biological activity. Its molecular formula is C22H22F N4O5S, indicating the presence of several functional groups that may contribute to its bioactivity.
Biological Activity Overview
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a variety of biological activities. The following sections detail specific findings related to the compound's biological effects.
Antioxidant Activity
A study on related thieno[2,3-c]pyrazole compounds demonstrated their potential as antioxidants against oxidative stress induced by toxins such as 4-nonylphenol in fish erythrocytes. The alterations in red blood cells (RBCs) were used as biological indicators to assess the protective effects of these compounds .
Table 1: Erythrocyte Alterations Induced by 4-Nonylphenol
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
| Thieno Compound D | 3.7 ± 0.37 |
| Thieno Compound E | 29.1 ± 3.05 |
The data suggest that thieno[3,4-c]pyrazole compounds can mitigate the toxic effects of environmental pollutants on aquatic life .
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have shown promising results in antimicrobial assays. The structural features of these compounds allow them to interact with microbial targets effectively. For instance, some derivatives have been identified as potent inhibitors against various bacterial strains .
Anticancer Potential
Preliminary studies indicate that thieno[3,4-c]pyrazole compounds may possess anticancer properties by inhibiting specific kinases involved in cancer progression. For example, certain derivatives have been reported to selectively inhibit Aurora kinases, which play critical roles in cell division and are often overexpressed in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thieno[3,4-c]pyrazole derivatives:
- Case Study on Antioxidant Effects : A study involving African catfish (Clarias gariepinus) demonstrated that treatment with thieno[2,3-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes compared to control groups exposed solely to toxins .
- Antimicrobial Efficacy : Research has shown that specific thieno derivatives exhibit strong antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as therapeutic agents in treating bacterial infections .
Q & A
Basic: What synthetic methodologies are recommended for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis involves multi-step routes, typically starting with the preparation of the thieno[3,4-c]pyrazole core followed by oxalamide coupling. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common for their ability to dissolve intermediates and stabilize transition states .
- Catalysts : Triethylamine (TEA) facilitates amide bond formation by deprotonation .
- Temperature control : Reactions often require low temperatures (0–5°C) during sensitive steps (e.g., cyclization) to minimize side reactions, followed by gradual warming to room temperature for completion .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products.
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and hydrogen bonding via amide protons (δ 8–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
- X-ray Crystallography : For unambiguous 3D structural determination, use SHELXL for refinement, ensuring data-to-parameter ratios >10 to avoid overfitting .
Advanced: How do electron-withdrawing substituents (e.g., 4-fluorophenyl) influence reactivity and biological target interactions?
Answer:
The 4-fluorophenyl group enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing nature, directing incoming electrophiles to meta/para positions . In biological contexts:
- Hydrogen bonding : The fluorine atom may engage in weak H-bonding with target proteins (e.g., kinase ATP pockets).
- Lipophilicity : Fluorine increases logP, potentially improving membrane permeability. Comparative studies with chloro/methyl analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) can isolate substituent effects .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times).
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 2-methoxybenzyl vs. 4-methylbenzyl) to identify critical pharmacophores .
- In silico docking : Use molecular dynamics simulations to predict binding modes and reconcile discrepancies (e.g., conflicting IC50 values) .
Advanced: What experimental strategies characterize the compound’s stability under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) buffers at 37°C. Monitor degradation via HPLC-MS at timed intervals .
- Kinetic analysis : Plot degradation rates (kobs) to determine pH-dependent stability. Amide bonds are prone to hydrolysis under extreme pH, requiring lyophilization for long-term storage .
Advanced: What challenges arise in crystallographic characterization, and how can they be mitigated?
Answer:
- Crystal growth : Slow evaporation from DMF/water mixtures (1:1) often yields suitable crystals. Additives like n-hexane may improve crystal habit .
- Data collection : Use synchrotron radiation for weakly diffracting crystals. SHELXD is recommended for phase solving, especially for twinned crystals .
- Refinement : Apply restraints to flexible groups (e.g., methoxybenzyl) to reduce thermal motion artifacts .
Advanced: How can researchers optimize in vitro assays to evaluate the compound’s pharmacokinetic (PK) properties?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use verapamil as a CYP3A4 inhibitor control .
- Plasma protein binding (PPB) : Employ equilibrium dialysis with spiked plasma. Correct for non-specific binding using blank matrix controls .
- Permeability : Caco-2 cell monolayers assess intestinal absorption. A Papp >1×10⁻6 cm/s suggests favorable bioavailability .
Advanced: What strategies resolve synthetic bottlenecks in scaling up the compound?
Answer:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for steps like cyclization, improving throughput .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic reactions (e.g., thieno ring formation) .
- By-product minimization : Use scavenger resins (e.g., polymer-bound TEA) to remove excess reagents in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
